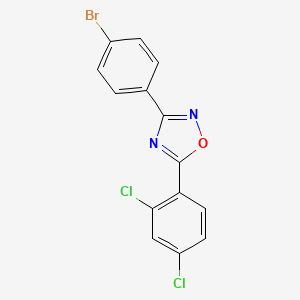

3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4-bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7BrCl2N2O/c15-9-3-1-8(2-4-9)13-18-14(20-19-13)11-6-5-10(16)7-12(11)17/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCHAOUUZWMEJQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=N2)C3=C(C=C(C=C3)Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7BrCl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70362369 | |

| Record name | 3-(4-bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70362369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

381178-19-4 | |

| Record name | 3-(4-bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70362369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole. The 1,2,4-oxadiazole scaffold is a recognized privileged structure in medicinal chemistry, known for its role as a bioisosteric replacement for amide and ester functionalities, which can enhance metabolic stability and modulate target selectivity.[1] This guide details a robust and efficient synthetic pathway, outlines the critical process parameters, and describes the analytical methodologies for the comprehensive characterization of the title compound. The information presented herein is intended to serve as a practical resource for researchers engaged in the discovery and development of new therapeutic agents.

Introduction and Scientific Rationale

The 1,2,4-oxadiazole ring system has garnered significant attention in drug discovery due to its wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] The title compound, this compound, incorporates key structural features that are of interest in medicinal chemistry. The presence of a bromophenyl group provides a handle for further structural modifications via cross-coupling reactions, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[3] The 2,4-dichlorophenyl moiety introduces lipophilicity and can influence the compound's binding affinity to biological targets.

This guide will focus on the most prevalent and versatile method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles: the coupling of an amidoxime with an acyl chloride, followed by cyclodehydration. This approach is favored for its reliability and the ready availability of the starting materials.

Synthetic Pathway and Rationale

The synthesis of this compound is achieved through a two-step process, beginning with the preparation of the key intermediates, followed by their coupling and cyclization to form the target oxadiazole.

Synthesis of 4-Bromobenzamidoxime

The initial step involves the conversion of a nitrile to an amidoxime. This is a well-established transformation in organic synthesis.

-

Causality of Experimental Choices:

-

Reactants: 4-Bromobenzonitrile is the logical starting material for the 3-(4-bromophenyl) portion of the final molecule. Hydroxylamine hydrochloride is a common and commercially available source of hydroxylamine. A base, such as sodium carbonate or triethylamine, is required to liberate the free hydroxylamine from its salt.

-

Solvent: Ethanol is a suitable solvent as it readily dissolves the reactants and facilitates the reaction at reflux temperatures.

-

Reaction Conditions: Refluxing the reaction mixture ensures a sufficient reaction rate to drive the conversion to completion in a reasonable timeframe.

-

Synthesis of 2,4-Dichlorobenzoyl Chloride

The second key intermediate is an acyl chloride, which will provide the 5-(2,4-dichlorophenyl) moiety.

-

Causality of Experimental Choices:

-

Reactants: 2,4-Dichlorobenzoic acid is the precursor to the acyl chloride. Thionyl chloride is a widely used and effective reagent for this conversion.[4]

-

Reaction Conditions: The reaction is typically performed neat or in an inert solvent under reflux. The excess thionyl chloride can be removed by distillation, driving the reaction to completion.[4]

-

Synthesis of this compound

The final step is the coupling of the two intermediates and subsequent cyclization.

-

Causality of Experimental Choices:

-

Reactants: 4-Bromobenzamidoxime and 2,4-dichlorobenzoyl chloride are the two halves of the final molecule.

-

Solvent and Base: Pyridine serves as both a solvent and a base to neutralize the HCl generated during the reaction. It also acts as a catalyst for the cyclization step.

-

Reaction Conditions: Heating the reaction mixture, often to reflux, provides the necessary energy for the initial acylation and the subsequent dehydrative cyclization to form the stable 1,2,4-oxadiazole ring.

-

Experimental Protocols

Protocol for the Synthesis of 4-Bromobenzamidoxime

-

To a solution of 4-bromobenzonitrile (1.0 eq.) in ethanol, add hydroxylamine hydrochloride (1.5 eq.) and sodium carbonate (1.5 eq.).

-

Heat the mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield 4-bromobenzamidoxime.

Protocol for the Synthesis of 2,4-Dichlorobenzoyl Chloride

-

In a round-bottom flask equipped with a reflux condenser, combine 2,4-dichlorobenzoic acid (1.0 eq.) and thionyl chloride (2.0 eq.).[4]

-

Heat the mixture at reflux for 2-3 hours.[4]

-

After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure.

-

The crude 2,4-dichlorobenzoyl chloride can be used in the next step without further purification.

Protocol for the Synthesis of this compound

-

Dissolve 4-bromobenzamidoxime (1.0 eq.) in pyridine.

-

To this solution, add 2,4-dichlorobenzoyl chloride (1.1 eq.) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat at reflux for 3-5 hours, monitoring by TLC.

-

After cooling, pour the reaction mixture into ice-cold water.

-

Collect the precipitate by filtration, wash with water, and then a small amount of cold ethanol.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure this compound.

Characterization of this compound

A comprehensive analytical approach is essential to confirm the structure and purity of the synthesized compound. The following techniques are recommended:

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 381178-19-4 | [5] |

| Molecular Formula | C₁₄H₇BrCl₂N₂O | [5] |

| Molecular Weight | 370.0 g/mol | [5] |

| Appearance | Expected to be a white to off-white solid |

Spectroscopic Data

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

The proton NMR spectrum is expected to show signals only in the aromatic region (typically δ 7.0-8.5 ppm).

-

The 4-bromophenyl group will likely exhibit a characteristic AA'BB' system, appearing as two doublets.

-

The 2,4-dichlorophenyl group will show a more complex splitting pattern: a doublet for the proton at position 6, a doublet of doublets for the proton at position 5, and a doublet for the proton at position 3.

-

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

The carbon NMR spectrum will show 14 distinct signals corresponding to the 14 carbon atoms in the molecule.

-

The two carbons of the 1,2,4-oxadiazole ring are expected to resonate at approximately δ 165-175 ppm.[6]

-

The remaining signals will appear in the aromatic region (δ 120-140 ppm), with the carbons attached to the halogens showing characteristic shifts.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Characteristic absorption bands for the 1,2,4-oxadiazole ring are expected.

-

A strong band around 1600-1620 cm⁻¹ corresponding to the C=N stretching vibration.

-

A band in the region of 1550-1580 cm⁻¹ is also characteristic of the oxadiazole ring.

-

C-O stretching within the ring is typically observed around 1020-1070 cm⁻¹.

-

Aromatic C-H stretching will be observed above 3000 cm⁻¹.

-

C-Br and C-Cl stretching vibrations will appear in the fingerprint region below 1000 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (370.0 g/mol ).

-

Due to the presence of bromine and chlorine isotopes, the molecular ion peak will appear as a characteristic isotopic cluster.

-

Chromatographic Analysis

-

Thin Layer Chromatography (TLC): TLC is an essential tool for monitoring the progress of the reaction and assessing the purity of the final product. A suitable mobile phase, such as a mixture of ethyl acetate and hexane, should be used to achieve good separation.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the final compound with high accuracy. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common choice for this type of analysis.

Conclusion

This technical guide has detailed a reliable and well-precedented synthetic route for the preparation of this compound. The described protocols for the synthesis of the key intermediates and the final coupling reaction are based on established chemical principles, ensuring a high probability of success. The comprehensive characterization workflow provides a robust framework for verifying the identity and purity of the target compound. This guide serves as a valuable resource for medicinal chemists and drug development professionals, facilitating the synthesis and further investigation of this promising heterocyclic scaffold.

References

Sources

- 1. CN101037385A - Method for synthesizing 2,4-Dichlorobenzoyl chloride - Google Patents [patents.google.com]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. scbt.com [scbt.com]

- 6. researchgate.net [researchgate.net]

Spectroscopic Elucidation of 3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole: A Technical Guide

Introduction

In the landscape of modern drug discovery and materials science, the structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. The 1,2,4-oxadiazole scaffold is a privileged five-membered heterocycle, frequently incorporated into molecules with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The precise arrangement of substituents on this core dictates its physicochemical properties and biological interactions. This guide provides an in-depth technical analysis of the spectroscopic techniques used to characterize a specific derivative: 3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole. Its molecular formula is C₁₄H₇BrCl₂N₂O with a molecular weight of 370.0 g/mol .[3]

This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) as applied to this molecule. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide a practical and comprehensive understanding.

Molecular Structure and Spectroscopic Overview

A clear understanding of the molecular structure is paramount for interpreting spectroscopic data. The structure of this compound is presented below.

Sources

Crystal structure and molecular geometry of 3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole.

An In-Depth Technical Guide to the Structural Elucidation of 3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole

Introduction: The Significance of 1,2,4-Oxadiazoles in Modern Drug Discovery

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention from medicinal chemists.[1][2] Its rigid, planar structure and ability to act as a bioisosteric replacement for amide and ester groups make it a privileged scaffold in drug design.[2] This bioisosteric equivalence allows it to engage in crucial hydrogen bonding interactions with biological macromolecules, often enhancing pharmacological activity and improving metabolic stability.[2][3] Derivatives of 1,2,4-oxadiazole have demonstrated a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties, making them a focal point in the development of novel therapeutics.[3][4][5]

The specific compound, this compound (Molecular Formula: C₁₄H₇BrCl₂N₂O, CAS: 381178-19-4), combines the oxadiazole core with three halogen substituents.[6] The presence of bromo- and dichlorophenyl rings suggests a potential for significant intermolecular interactions, such as halogen bonding and π-π stacking, which can profoundly influence its crystal packing and, by extension, its physicochemical properties like solubility and bioavailability. A definitive understanding of its three-dimensional crystal structure and molecular geometry is therefore paramount for rational drug design and structure-activity relationship (SAR) studies.

This technical guide provides a comprehensive framework for the structural elucidation of this compound. It outlines the necessary experimental protocols, from synthesis to single-crystal X-ray diffraction, and presents an analysis of the anticipated molecular geometry and supramolecular interactions based on data from closely related, structurally characterized analogs.

Synthesis and Spectroscopic Confirmation

The foundational step in any structural analysis is the synthesis and purification of the target compound. The most common and effective route to 3,5-disubstituted-1,2,4-oxadiazoles involves the cyclization of an amidoxime with a carboxylic acid derivative.

Experimental Protocol: Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles

This protocol describes a general, robust method for synthesizing the title compound.

-

Amidoxime Formation: React 4-bromobenzonitrile with hydroxylamine hydrochloride in the presence of a base (e.g., sodium bicarbonate) in an alcoholic solvent. Reflux the mixture for several hours until thin-layer chromatography (TLC) indicates the consumption of the starting nitrile. The product, N'-hydroxy-4-bromobenzamidine, can be isolated upon cooling and filtration.

-

Acylation: Activate 2,4-dichlorobenzoic acid by converting it to its more reactive acid chloride. This is typically achieved by refluxing the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride.

-

Cyclocondensation: React the N'-hydroxy-4-bromobenzamidine from Step 1 with the 2,4-dichlorobenzoyl chloride from Step 2 in a suitable solvent like pyridine.[7] The reaction mixture is heated to promote the condensation and subsequent dehydrative cyclization to form the 1,2,4-oxadiazole ring.

-

Purification: After completion, the reaction mixture is worked up, typically by pouring it into water to precipitate the crude product. The solid is then collected by filtration and purified by recrystallization from an appropriate solvent (e.g., ethanol, dichloromethane) to yield the final product, this compound.[7]

Following synthesis, confirmation of the molecular structure is achieved through standard spectroscopic methods.

-

¹H-NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons on the bromophenyl and dichlorophenyl rings.

-

¹³C-NMR: The carbon NMR will show characteristic signals for the two carbons of the oxadiazole ring at approximately 167 ppm and 178 ppm, in addition to the signals for the aromatic carbons.[8]

-

FT-IR: The infrared spectrum should display characteristic absorption bands for C=N stretching within the oxadiazole ring (around 1580-1620 cm⁻¹) and C-O-C stretching.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploration of the structure-activity relationship of 1,2,4-oxadiazole antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scbt.com [scbt.com]

- 7. 5-(2,4-Dichlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

A Technical Guide to the Physicochemical Properties of 3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of the heterocyclic compound 3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole. While specific experimental data for this molecule is not extensively available in public literature, this document, grounded in the established chemistry of 1,2,4-oxadiazole derivatives and standard principles of pharmaceutical profiling, offers a predictive and methodological framework for its characterization.[1][2][3] We will explore its molecular structure, likely synthetic routes, and key physicochemical parameters crucial for drug discovery and development, such as solubility, lipophilicity, and stability. Detailed, field-proven experimental protocols for determining these properties are provided to guide researchers in their own investigations. This guide is intended for an audience of researchers, medicinal chemists, and drug development professionals seeking to understand and utilize this and similar molecular scaffolds.

Introduction to the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms.[4] This scaffold has garnered significant attention in medicinal chemistry for several reasons. It is recognized as a versatile bioisostere for amide and ester functionalities, capable of enhancing metabolic stability and improving pharmacokinetic profiles.[5][6] The inherent chemical and thermal stability of the oxadiazole ring makes it a robust component in drug design.[5][7] Compounds incorporating the 1,2,4-oxadiazole moiety have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiparasitic effects, highlighting its status as a "privileged structure" in drug discovery.[4][5][7][8][9]

The subject of this guide, this compound, combines this valuable heterocycle with halogenated phenyl rings. The presence of bromine and chlorine atoms is expected to significantly influence its electronic properties, lipophilicity, and potential for metabolic transformation, making a thorough physicochemical characterization essential for any drug development campaign.

Molecular Identity and Structural Attributes

A precise understanding of a compound's identity is the foundation of all subsequent scientific investigation.

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 381178-19-4 | [10][11] |

| Molecular Formula | C₁₄H₇BrCl₂N₂O | [10][11] |

| Molecular Weight | 370.04 g/mol | [10][11] |

| Canonical SMILES | C1=CC(=CC=C1C2=NOC(=N2)C3=C(C=C(C=C3)Cl)Cl)Br | - |

| InChI Key | Not readily available in searched sources | - |

The structure features a central 1,2,4-oxadiazole ring. A 4-bromophenyl group is attached at the C3 position, and a 2,4-dichlorophenyl group is at the C5 position. The halogen substituents are electron-withdrawing and will increase the molecule's lipophilicity.

Proposed Synthesis Pathway

While a specific synthesis for this exact molecule is not detailed in the searched literature, a highly reliable and commonly employed method for creating 3,5-disubstituted-1,2,4-oxadiazoles involves the cyclization of an amidoxime with a carboxylic acid derivative (such as an acyl chloride or ester).[4][12]

A plausible synthetic route would be the condensation reaction between 4-bromobenzamidoxime and 2,4-dichlorobenzoyl chloride. This reaction is typically performed in a suitable solvent like pyridine or in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Caption: Proposed synthesis of the target compound.

Core Physicochemical Profiling

Physicochemical profiling is critical in early drug discovery to assess a compound's "drug-like" properties and predict its pharmacokinetic behavior (Absorption, Distribution, Metabolism, and Excretion - ADME).[1][2][13] For this compound, the following properties are paramount.

Lipophilicity (LogP / LogD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of membrane permeability, protein binding, and solubility.[14] It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. For ionizable compounds, the distribution coefficient (LogD) at a specific pH is more relevant.[14]

-

Expert Insight: Given the three halogen atoms and two phenyl rings, this compound is predicted to be highly lipophilic. A high LogP value (likely > 4) can lead to poor aqueous solubility and high protein binding but may enhance membrane permeability. The 1,2,4-oxadiazole ring is weakly basic, but significant ionization is not expected at physiological pH.

Experimental Protocol: Shake-Flask Method for LogP Determination

-

Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare n-octanol saturated with water and water saturated with n-octanol.

-

Partitioning: Add a small aliquot of the stock solution to a vial containing a known ratio of the pre-saturated n-octanol and water phases (e.g., 1:1 v/v).

-

Equilibration: Cap the vial and shake vigorously for 1-2 hours at a constant temperature (e.g., 25°C) to allow for complete partitioning.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic phases.

-

Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate LogP using the formula: LogP = log₁₀([Compound]octanol / [Compound]water).

Aqueous Solubility

Solubility is a critical factor influencing oral absorption and bioavailability.[2] Poor aqueous solubility is a major hurdle in drug development.

-

Expert Insight: The predicted high lipophilicity and crystalline nature of this compound suggest it will have very low aqueous solubility. This would be a key challenge to address in formulation development.

Experimental Protocol: Thermodynamic Solubility Assay

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) in a glass vial.

-

Equilibration: Seal the vial and agitate at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached between the solid and dissolved states.

-

Separation: Filter the suspension through a 0.45 µm filter to remove undissolved solid. A centrifuge step prior to filtration is recommended.

-

Quantification: Dilute the clear filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a calibrated HPLC-UV or LC-MS/MS method.

-

Result: The measured concentration represents the thermodynamic solubility of the compound under the tested conditions.

Chemical Stability

Assessing a compound's stability in various conditions (e.g., pH, in the presence of plasma) is vital to ensure it can reach its target in vivo without significant degradation.

-

Expert Insight: The 1,2,4-oxadiazole ring is generally stable. However, stability should be confirmed, especially at pH extremes that might be encountered in formulation or during passage through the gastrointestinal tract.

Experimental Protocol: pH Stability Assessment

-

Solution Preparation: Prepare stock solutions of the compound. Prepare a series of aqueous buffers at different pH values (e.g., pH 2, pH 7.4, pH 9).

-

Incubation: Add a small aliquot of the stock solution to each buffer to a final concentration of ~10 µM. Incubate the samples at a controlled temperature (e.g., 37°C).

-

Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove an aliquot from each solution.

-

Analysis: Immediately quench any reaction by adding an equal volume of cold acetonitrile. Analyze the samples by HPLC-UV or LC-MS/MS to determine the percentage of the parent compound remaining.

-

Data Analysis: Plot the percentage of compound remaining versus time to determine the degradation rate and half-life (t½) at each pH.

Sources

- 1. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Impact of physicochemical profiling for rational approach on drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] PHYSICOCHEMICAL PROFILING IN DRUG RESEARCH AND DEVELOPMENT | Semantic Scholar [semanticscholar.org]

- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. scbt.com [scbt.com]

- 11. 3-(4-溴苯基)-5-(2,4-二氯苯基)-1,2,4-噁二唑 CAS号:381178-19-4 • ChemWhat | 化学品和生物制品数据库 [chemwhat.net]

- 12. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]

- 13. Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development - PharmaFeatures [pharmafeatures.com]

- 14. chemrxiv.org [chemrxiv.org]

A Technical Guide to the Solubility and Stability Assessment of 3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole

Foreword: Charting the Course for a New Chemical Entity

In the landscape of drug discovery, the journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate is fraught with challenges. Among the most critical early hurdles are the fundamental physicochemical properties of solubility and stability.[1][2][3] These are not merely data points on a checklist; they are foundational pillars that dictate the developability of a molecule, influencing everything from bioavailability and dosing to formulation design and shelf-life.[4][5]

This guide provides a comprehensive framework for the systematic evaluation of 3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole , a representative NCE. The structure of this molecule, featuring multiple halogenated aromatic rings, suggests a high degree of lipophilicity and, consequently, a potential for low aqueous solubility—a common challenge for modern drug candidates.[4]

Herein, we move beyond rote protocols. We delve into the causality behind the experimental design, grounding our methodologies in the rigorous expectations of regulatory bodies and the practical wisdom of seasoned development scientists. The objective is to build a robust data package that not only characterizes the molecule but also proactively identifies and mitigates risks, thereby accelerating its path forward.

Chapter 1: Foundational Physicochemical Characterization

Before embarking on extensive solubility and stability campaigns, a baseline understanding of the molecule's intrinsic properties is paramount. These initial data points inform the design of subsequent, more complex studies.

Ionization Constant (pKa) and Lipophilicity (LogP/D)

The ionization state of a molecule at physiological pH is a master variable controlling its behavior.[6] The pKa dictates the extent of ionization, which in turn profoundly impacts solubility, permeability, and target engagement.[6][7][8] Similarly, the partition coefficient (LogP) and distribution coefficient (LogD at a specific pH) quantify the molecule's lipophilicity, a key predictor of its ability to cross biological membranes.[9][10]

-

Expert Insight: For a molecule like this compound, which lacks obvious acidic or basic functional groups, it is often predicted to be neutral. However, this assumption must be experimentally verified. The 1,2,4-oxadiazole ring is weakly basic, and precise pKa determination is crucial.[7][9] A measured pKa, coupled with LogD values across a physiological pH range (e.g., pH 2.0 to 10.0), provides a clear map of how the molecule's properties will change as it transits through the gastrointestinal tract.[9]

Solid-State Characterization

The solid form of an active pharmaceutical ingredient (API) governs its physical stability and dissolution properties.[11] Early-stage characterization is essential to identify the most stable crystalline form (polymorph) and to understand its physical attributes.

-

Key Techniques:

-

X-Ray Powder Diffraction (XRPD): Provides a unique fingerprint of the crystalline structure.

-

Differential Scanning Calorimetry (DSC): Determines the melting point and detects polymorphic transitions.

-

Thermogravimetric Analysis (TGA): Assesses thermal stability and the presence of solvates.

-

Polarized Light Microscopy (PLM): Visualizes crystal habit and birefringence.

-

Chapter 2: A Phased Approach to Solubility Assessment

Solubility is not a single value but a spectrum of measurements, each providing a different piece of the puzzle. Our strategy progresses from high-throughput screening to in-depth equilibrium measurements that more closely mimic physiological conditions.[11]

Phase I: Kinetic Solubility for Early Discovery

In the early stages, speed and material conservation are critical. Kinetic solubility assays provide a rapid assessment of a compound's propensity to stay in solution after being introduced from a concentrated organic stock (typically DMSO).[12][13][14]

-

Causality: This measurement mimics the conditions of many high-throughput biological screens, where compounds are added from DMSO stocks.[15] A low kinetic solubility can lead to compound precipitation in an assay, resulting in false negatives and unreliable structure-activity relationship (SAR) data. It serves as an essential flag for potential downstream issues.[12]

Protocol: High-Throughput Nephelometric Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

-

Plate Setup: Dispense 2 µL of the DMSO stock solution into the wells of a 96-well microplate.

-

Buffer Addition: Add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well to achieve a final compound concentration of 100 µM and a final DMSO concentration of 1%.

-

Incubation: Mix the plate thoroughly and incubate at room temperature for 2 hours.[16]

-

Measurement: Measure the light scattering (turbidity) in each well using a nephelometer.[16] The solubility is reported as the concentration at which the turbidity signal rises significantly above the baseline.

Phase II: Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility represents the true equilibrium saturation point of a compound and is the gold standard for preformulation.[12][13][15] This value is critical for predicting oral absorption and for guiding formulation development.

Workflow: Thermodynamic Solubility Profiling

Caption: Thermodynamic Solubility Workflow.

-

Expert Insight & Self-Validation: The protocol must be a self-validating system. After the equilibration period, it is crucial to analyze the remaining solid material by XRPD. This confirms that the compound has not converted to a different, potentially more stable (and less soluble), polymorphic form during the experiment. This step ensures the measured solubility corresponds to the initial solid form.

Biorelevant Media Solubility

To better predict in vivo performance, solubility should be assessed in media that simulate the fluids of the gastrointestinal tract.[17][18]

-

Simulated Gastric Fluid (SGF): Mimics the acidic environment of the stomach.

-

Fasted State Simulated Intestinal Fluid (FaSSIF): Simulates the small intestine before a meal, containing bile salts and lecithin at pH 6.5.[17][19][20]

-

Fed State Simulated Intestinal Fluid (FeSSIF): Simulates the small intestine after a meal, with higher concentrations of bile salts and a lower pH of ~5.0.[17][19]

-

Causality: For lipophilic compounds like the one , the presence of bile salt micelles in FaSSIF and FeSSIF can significantly enhance solubility.[21] Comparing solubility in these media helps predict potential food effects on drug absorption.[17] A large increase in solubility from FaSSIF to FeSSIF may indicate that the drug will be better absorbed when taken with food.

Table 1: Hypothetical Solubility Data for this compound

| Medium | pH | Temperature (°C) | Solubility (µg/mL) |

| pH 1.2 Buffer (SGF) | 1.2 | 37 | < 0.1 |

| pH 4.5 Buffer | 4.5 | 37 | < 0.1 |

| pH 6.8 Buffer | 6.8 | 37 | 0.2 |

| FaSSIF | 6.5 | 37 | 5.8 |

| FeSSIF | 5.0 | 37 | 25.4 |

Chapter 3: Stability Profiling: A Proactive Approach

Stability testing is not merely about determining a shelf-life; it is about proactively understanding a molecule's inherent liabilities.[5] This is achieved through forced degradation studies, which are mandated by regulatory guidelines like ICH Q1A(R2) to develop and validate a stability-indicating analytical method.[22][23][24][25]

The Cornerstone: The Stability-Indicating HPLC Method

A stability-indicating method (SIM) is an analytical procedure, typically HPLC, that can accurately quantify the decrease in the amount of the API over time by separating it from all its degradation products, process impurities, and excipients.[26][27][28][29] The development of this method is the primary goal of the forced degradation study.[23]

Forced Degradation (Stress Testing)

The objective of stress testing is to intentionally degrade the NCE to generate its likely degradation products.[23][30][31][32] This is not a test of the molecule's stability under normal conditions, but rather a tool to challenge the analytical method.[31]

Workflow: Forced Degradation and SIM Development

Caption: Forced Degradation Workflow.

-

Causality & Self-Validation: The key to a trustworthy protocol is the feedback loop between stressing the sample and developing the method. The goal is to achieve 5-20% degradation of the parent compound.[32] If there is no degradation, the stress condition was too mild. If there is 100% degradation, you cannot determine the degradation pathway. The critical self-validating step is Peak Purity analysis via a Diode Array Detector (DAD) or Mass Spectrometer (MS). This confirms that the main API peak in the chromatogram of a stressed sample is spectrally pure and not co-eluting with a hidden degradant.[33]

Protocol: Representative Forced Degradation Condition (Acid Hydrolysis)

-

Sample Preparation: Prepare a solution of the API in a 1:1 mixture of acetonitrile and 0.1 M HCl at a concentration of 1 mg/mL.

-

Stress Condition: Heat the solution in a sealed vial at 60°C for 24 hours.

-

Neutralization: Cool the sample to room temperature and neutralize with an appropriate volume of 0.1 M NaOH.

-

Analysis: Dilute the sample to a suitable concentration (e.g., 0.1 mg/mL) with mobile phase and analyze using the developing HPLC-DAD method.

-

Control: A control sample, stored at room temperature or refrigerated, is prepared and analyzed alongside the stressed sample.

Formal ICH Stability Studies

Once the SIM is validated, formal stability studies according to ICH guidelines (e.g., Q1A(R2)) can be initiated.[24][34][35][36][37] These studies evaluate the stability of the drug substance under defined long-term and accelerated storage conditions to establish a re-test period.[24][25][36]

Table 2: Standard ICH Storage Conditions for a New Drug Substance

| Study | Storage Condition | Minimum Duration |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Data from these studies are used to evaluate changes in appearance, assay, degradation products, and other critical quality attributes over time.

Conclusion: From Data to Developability

The comprehensive solubility and stability assessment of This compound outlined in this guide provides a robust pathway for making critical decisions in drug development. The data generated will reveal whether the compound's low aqueous solubility can be overcome with biorelevant solubilization (a positive indicator) or if it will require advanced formulation strategies like amorphous solid dispersions or lipid-based formulations.[21] The stability profile will identify any inherent liabilities, guiding formulation, packaging, and storage recommendations to ensure a safe and effective final product.[32] By integrating scientific rationale with rigorous, self-validating protocols, we transform raw data into actionable knowledge, paving the way for the successful development of this new chemical entity.

References

-

Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability. Sharp Services. [Link]

-

Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

-

FaSSIF/FeSSIF/FaSSGF Biorelevant Dissolution Media. Biorelevant.com. [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

-

What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Altasciences. [Link]

-

What Are Pre-Formulation Studies? Purpose, Process & Importance. Pharmaffiliates. [Link]

-

Biorelevant Dissolution Media | FaSSIF & FeSSIF in Drug Development. Pharma Lesson. [Link]

-

A REVIEW ON PHARMACEUTICAL PREFORMULATION STUDIES IN FORMULATION AND DEVELOPMENT OF NEW DRUG MOLECULES. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Forced Degradation Testing in Pharma. ResolveMass Laboratories Inc. [Link]

-

Pre-Formulation Studies and Analytical Techniques. Pharma Focus Europe. [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). [Link]

-

Preformulation Development. Creative Biolabs. [Link]

-

ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. [Link]

-

Preformulation Studies: A Foundation for Dosage Form Development. Pharmapproach.com. [Link]

-

STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Stability Indicating HPLC Method Development: A Review. IRJPMS. [Link]

-

Q1A(R2) Guideline. International Council for Harmonisation (ICH). [Link]

-

Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. ALWSCI. [Link]

-

ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA). [Link]

-

Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. National Institutes of Health (NIH). [Link]

-

(PDF) Stability Indicating HPLC Method Development: A Review. ResearchGate. [Link]

-

The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. AAPS PharmSciTech. [Link]

-

Q1A (R2) A deep dive in Stability Studies. YouTube. [Link]

-

Technical Note: Using Biorelevant Media with Different Types of Orally Administered Formulations. SciSpace. [Link]

-

Quality Guidelines. International Council for Harmonisation (ICH). [Link]

-

pKa & LogP Analysis Services. The Solubility Company. [Link]

-

LogP/LogD/Pka Analysis. Protheragen. [Link]

-

Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter. [Link]

-

Dissolution Media Simulating Fasted and Fed States. Dissolution Technologies. [Link]

-

What is pKa and how is it used in drug development? Pion. [Link]

-

LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green. [Link]

-

Solubility Assessment Service. Creative Biolabs. [Link]

-

Kinetic Solubility Assays Protocol. AxisPharm. [Link]

-

ADME Solubility Assay. BioDuro. [Link]

-

Solubility, Dissolution, and Stability Studies of Pharmaceuticals. Charles River Laboratories. [Link]

-

Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. PubMed. [Link]

-

Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency (EMA). [Link]

-

CHEMICAL STABILITY OF DRUGS. IIP Series. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. ijpsr.com [ijpsr.com]

- 3. Preformulation Studies: A Foundation for Dosage Form Development [pharmapproach.com]

- 4. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 5. iipseries.org [iipseries.org]

- 6. What is pKa and how is it used in drug development? [pion-inc.com]

- 7. thesolubilitycompany.com [thesolubilitycompany.com]

- 8. drughunter.com [drughunter.com]

- 9. LogP/LogD/Pka Analysis - Protheragen [protheragen.ai]

- 10. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 11. criver.com [criver.com]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 13. creative-biolabs.com [creative-biolabs.com]

- 14. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 15. enamine.net [enamine.net]

- 16. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 17. pharmalesson.com [pharmalesson.com]

- 18. The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 19. biorelevant.com [biorelevant.com]

- 20. dissolutiontech.com [dissolutiontech.com]

- 21. scispace.com [scispace.com]

- 22. resolvemass.ca [resolvemass.ca]

- 23. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 24. database.ich.org [database.ich.org]

- 25. ema.europa.eu [ema.europa.eu]

- 26. chromatographyonline.com [chromatographyonline.com]

- 27. ijpsr.com [ijpsr.com]

- 28. irjpms.com [irjpms.com]

- 29. researchgate.net [researchgate.net]

- 30. Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability | Sharp Services [sharpservices.com]

- 31. biopharminternational.com [biopharminternational.com]

- 32. acdlabs.com [acdlabs.com]

- 33. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]

- 34. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 35. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 36. youtube.com [youtube.com]

- 37. ICH Official web site : ICH [ich.org]

Quantum Chemical Blueprint: A Technical Guide to 3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical framework for the quantum chemical analysis of 3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole. As a molecule of interest in medicinal chemistry and materials science, a deep understanding of its electronic structure and physicochemical properties is paramount for predicting its behavior and potential applications. This document serves as a roadmap for researchers, offering not just procedural steps but also the scientific rationale behind the selection of computational methods, ensuring a robust and insightful investigation. The molecular formula for this compound is C14H7BrCl2N2O and its molecular weight is 370.0 g/mol [1].

Section 1: Theoretical Foundation and Computational Strategy

The 1,2,4-oxadiazole ring is a privileged scaffold in drug discovery, known for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties[2]. The specific substituents on the phenyl rings of this compound—a bromophenyl group at the 3-position and a dichlorophenyl group at the 5-position—are expected to significantly modulate its electronic and steric properties, thereby influencing its biological activity and material characteristics.

Quantum chemical calculations offer a powerful lens to dissect these molecular attributes. Density Functional Theory (DFT) has emerged as a highly effective method for studying oxadiazole derivatives, providing a balance between computational cost and accuracy.[3][4] This guide will primarily focus on DFT-based approaches.

The Choice of Density Functional and Basis Set

The selection of an appropriate functional and basis set is critical for obtaining meaningful results. For organic molecules containing halogens, the B3LYP functional, a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, has consistently provided reliable results for geometry and electronic properties.[3][5]

For the basis set, a split-valence triple-zeta basis set augmented with diffuse and polarization functions, such as 6-311++G(d,p) , is recommended.[3][6] The "++" indicates the presence of diffuse functions on both heavy atoms and hydrogen, which are crucial for describing non-covalent interactions and the behavior of electrons far from the nucleus. The "(d,p)" denotes the addition of polarization functions, which allow for more flexibility in describing the shape of atomic orbitals and are essential for accurately modeling bonding in cyclic and substituted aromatic systems.

Software Selection

A variety of quantum chemistry software packages can perform the calculations outlined in this guide. Gaussian , ORCA , and GAMESS are among the most widely used and well-documented options. The choice of software will often depend on user familiarity and available computational resources. The methodologies described herein are generally applicable across these platforms, with minor variations in input syntax.

Section 2: Step-by-Step Computational Workflow

This section details the core computational procedures for a thorough quantum chemical characterization of this compound.

Molecular Geometry Optimization

The first and most fundamental step is to determine the molecule's most stable three-dimensional conformation.

Protocol:

-

Input Structure Generation: Construct the 3D structure of this compound using a molecular builder.

-

Optimization Keyword: Perform a geometry optimization using the Opt keyword in the chosen software.

-

Theoretical Level: Specify the B3LYP functional and the 6-311++G(d,p) basis set.

-

Convergence Criteria: Employ tight convergence criteria to ensure a true energy minimum is located.

-

Solvation Model (Optional but Recommended): To simulate a more biologically relevant environment, a continuum solvation model such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) can be employed, using a solvent like water or DMSO.

Causality: An accurate optimized geometry is the bedrock for all subsequent calculations. Properties like electronic energies, dipole moments, and vibrational frequencies are highly sensitive to molecular structure.

Vibrational Frequency Analysis

Following optimization, a frequency calculation is essential to confirm that the obtained structure corresponds to a true energy minimum and to predict the molecule's infrared (IR) and Raman spectra.

Protocol:

-

Frequency Keyword: Use the Freq keyword on the optimized geometry.

-

Theoretical Level: The same level of theory (B3LYP/6-311++G(d,p)) used for optimization must be employed.

-

Verification of Minimum: A true minimum on the potential energy surface will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point, and the structure needs to be re-optimized.

Causality: Vibrational analysis provides thermodynamic data (zero-point vibrational energy, enthalpy, and Gibbs free energy) and allows for the theoretical prediction of spectroscopic signatures that can be compared with experimental data for validation.

Section 3: Analysis of Electronic Properties and Chemical Reactivity

Once a validated minimum energy structure is obtained, a deeper analysis of the molecule's electronic characteristics can be performed.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic transitions.

Protocol:

-

Orbital Energy Extraction: The energies of the HOMO and LUMO are obtained from the output of the frequency calculation or a single-point energy calculation on the optimized geometry.

-

Visualization: The 3D shapes of the HOMO and LUMO should be visualized to understand the regions of the molecule involved in electron donation and acceptance.

Data Interpretation:

| Parameter | Formula | Significance |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Global Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. |

| Global Softness (S) | 1 / (2η) | A measure of the molecule's polarizability. |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons. |

| Chemical Potential (μ) | -(I + A) / 2 | The escaping tendency of electrons from an equilibrium system. |

| Electrophilicity Index (ω) | μ2 / (2η) | A measure of the electrophilic character of a molecule. |

Molecular Electrostatic Potential (MEP)

The MEP is a valuable tool for identifying the electron-rich and electron-poor regions of a molecule, which is crucial for understanding intermolecular interactions, particularly in a biological context.

Protocol:

-

MEP Calculation: Generate the MEP surface using the calculated wavefunction.

-

Color Mapping: The surface is typically color-coded, with red indicating regions of high electron density (electronegative, susceptible to electrophilic attack) and blue indicating regions of low electron density (electropositive, susceptible to nucleophilic attack).

Causality: The MEP map provides a visual guide to the molecule's reactive sites and is instrumental in predicting how it might interact with a biological target, such as a receptor binding pocket.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic structure of the molecule in terms of localized orbitals.

Protocol:

-

NBO Keyword: Request an NBO analysis during a single-point energy calculation.

-

Data Extraction: Analyze the output for information on natural atomic charges, hybridization, and donor-acceptor interactions (stabilization energies, E(2)).

Causality: NBO analysis quantifies the delocalization of electron density and the strength of intramolecular interactions, such as hyperconjugation, which contribute to the overall stability of the molecule.

Section 4: Visualization and Workflow Diagrams

Clear visualization of computational workflows and results is essential for communication and interpretation.

Computational Workflow Diagram

Caption: A flowchart of the quantum chemical calculation workflow.

Conceptual Relationship of Calculated Properties

Caption: Interrelation of key computed molecular properties.

Section 5: Conclusion and Future Directions

This guide has outlined a robust computational strategy for the in-depth quantum chemical characterization of this compound. By following these methodologies, researchers can gain significant insights into the molecule's structural, electronic, and reactive properties. These theoretical findings can then be used to rationalize experimental observations, predict biological activity, and guide the design of new derivatives with enhanced properties. Future work could involve molecular docking studies to investigate the binding of this molecule to specific biological targets, as well as molecular dynamics simulations to explore its conformational flexibility and interactions in a dynamic environment.

References

-

JETIR (2023). Quantum Computational Exploration of Oxadiazole-Containing Schiff Base Derivatives Using Density Functional Theory. Journal of Emerging Technologies and Innovative Research, 10(12). Available at: [Link]

-

Journal of Molecular Modelling (2025). Quantum chemical calculations based on 4,5-di(1,2,4-oxadiazol-3-yl)-2H-1,2,3-triazole and 3,3'-(2H-1,2,3-triazole-4,5-diyl)-bis(1,2,4-oxadiazol-5(4H)-one) derivatives: a DFT study. J Mol Model, 31(9), 253. Available at: [Link]

-

ResearchGate (2025). Experimental and computational spectroscopic studies of 3,5-disubstituted 4,5-dihydro-1,2,4-oxadiazoles. Available at: [Link]

-

SCIRP (2016). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Computational Chemistry, 4, 29-37. Available at: [Link]

-

ACS Publications (2026). Synthesis and Biological Evaluation of 3,5-Diaryl-Substituted 1,2,4-Oxadiazole Sulfamates as Potent Steroid Sulfatase Inhibitors. Available at: [Link]

-

National Institutes of Health (2022). Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies. Drug Design, Development and Therapy, 16, 1275–1293. Available at: [Link]

-

MDPI (2022). Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies. Molecules, 27(21), 7486. Available at: [Link]

-

MDPI (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2446. Available at: [Link]

-

Indian Journal of Pharmaceutical Education and Research (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian J. Pharm. Educ. Res., 59(1s). Available at: [Link]

-

National Center for Biotechnology Information (2013). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules, 18(6), 6620–6666. Available at: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. ijper.org [ijper.org]

- 3. jetir.org [jetir.org]

- 4. Quantum chemical calculations based on 4,5-di(1,2,4-oxadiazol-3-yl)-2H-1,2,3-triazole and 3,3' -(2H-1,2,3-triazole-4,5-diyl)-bis(1,2,4-oxadiazol-5(4H)-one) derivatives: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation [scirp.org]

- 6. researchgate.net [researchgate.net]

A Technical Guide to Novel Synthetic Routes for Substituted 1,2,4-Oxadiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, frequently appearing in a wide array of therapeutic agents due to its favorable physicochemical properties and its role as a bioisosteric replacement for amide and ester functionalities.[1][2] This guide provides an in-depth exploration of modern and innovative synthetic strategies for the construction of substituted 1,2,4-oxadiazole derivatives, moving beyond classical methods to focus on efficiency, diversity, and scalability.

The Enduring Workhorse: The Amidoxime Acylation-Cyclization Pathway

The most prevalent and versatile approach to 3,5-disubstituted 1,2,4-oxadiazoles commences with the acylation of an amidoxime, followed by a cyclodehydration step.[3] The choice of coupling agents and cyclization conditions is critical and is dictated by the substrate scope and desired reaction efficiency.

Mechanism and Rationale

The fundamental transformation involves the nucleophilic attack of the amidoxime nitrogen onto an activated carboxylic acid derivative, forming an O-acylamidoxime intermediate. Subsequent intramolecular cyclization with the elimination of water furnishes the 1,2,4-oxadiazole ring. The regiochemistry is reliably controlled, with the substituent from the amidoxime precursor occupying the 3-position and the substituent from the acylating agent at the 5-position.[4]

Modern Activation and Cyclization Protocols

While traditional methods often employ harsh dehydrating agents, contemporary approaches favor milder and more efficient reagents.

-

Carbodiimide Coupling: Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in concert with an activator like 1-hydroxybenzotriazole (HOBt) are commonly used to generate the active ester in situ for the acylation of the amidoxime.[5] This method is particularly valuable for its mild conditions and broad functional group tolerance.

-

One-Pot Procedures: To streamline the synthetic process, one-pot methodologies that combine acylation and cyclization are highly desirable. A notable example involves the use of a Vilsmeier reagent, generated in situ from dimethylformamide (DMF) and an acyl chloride, to activate the carboxylic acid for reaction with the amidoxime, followed by cyclization.[6]

The Rise of Oxidative Cyclization Strategies

Recent innovations have led to the development of oxidative cyclization methods, which offer alternative pathways to the 1,2,4-oxadiazole core, often from readily available starting materials.

Copper-Catalyzed Cascade Reactions

A one-step copper-catalyzed cascade reaction has been reported for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidines and methylarenes.[7] This approach proceeds under mild conditions and offers a novel disconnection for accessing this heterocyclic system.

DDQ-Mediated Oxidative Cyclization

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) has been effectively employed as an oxidant to mediate the cyclization of amidoximes to 1,2,4-oxadiazoles.[8] This method is notable for its rapid and straightforward procedure and its tolerance of a range of alkyl, aryl, and heteroaryl substituents.

Electrochemical Synthesis

Anodic oxidation provides a green and efficient method for the generation of iminoxy radicals from N-benzyl amidoximes, which then undergo a 1,5-hydrogen atom transfer (1,5-HAT) and intramolecular cyclization to yield 3,5-disubstituted 1,2,4-oxadiazoles.[9][10] This electrochemical approach is characterized by its mild conditions and high functional group compatibility.

Harnessing the Power of Microwave Irradiation

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of 1,2,4-oxadiazoles, leading to significantly reduced reaction times and often improved yields.[11][12]

Rationale for Microwave Acceleration

Microwave heating directly and efficiently couples with polar molecules in the reaction mixture, leading to rapid and uniform heating. This can overcome activation energy barriers more effectively than conventional heating, resulting in faster reaction rates.

Applications in 1,2,4-Oxadiazole Synthesis

-

Solvent-Free One-Pot Synthesis: A highly efficient, one-pot, three-component synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from nitriles, hydroxylamine, and Meldrum's acid has been developed under microwave irradiation and solvent-free conditions.[13]

-

Polymer-Supported Reagents: The combination of polymer-supported reagents with microwave heating offers a rapid and efficient method for the synthesis and purification of 1,2,4-oxadiazoles.[14] For instance, a polymer-supported carbodiimide can be used for the acylation step, and a polymer-supported base can facilitate the cyclization, with the spent reagents being easily removed by filtration.

Experimental Protocols

Protocol 1: One-Pot Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles via Amidoxime Acylation and Cyclization[6]

-

To a solution of the carboxylic acid (1.0 mmol) and the corresponding amidoxime (1.1 mmol) in DMF (5 mL), add EDC·HCl (1.2 mmol) and HOBt (1.2 mmol).

-

Stir the reaction mixture at room temperature for 1 hour.

-

Heat the mixture to 140 °C and stir overnight.

-

Cool the reaction to room temperature and quench with a saturated aqueous solution of LiCl.

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted One-Pot Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles[12][16]

-

In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine the carboxylic acid (1.0 eq), the coupling agent (e.g., HBTU, 1.1 eq), and the amidoxime (1.0 eq) in a suitable solvent (e.g., acetonitrile).[14]

-

Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA) (3.0 eq).

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a specified temperature (typically 120-160 °C) for a designated time (usually 10-30 minutes).[11]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

After cooling the reaction vessel to room temperature, remove the solvent under reduced pressure.

-

Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the product by flash chromatography.

Data Summary

| Synthetic Method | Key Reagents/Conditions | Advantages | Disadvantages | Reference(s) |

| Amidoxime Acylation-Cyclization | Carboxylic Acids, Amidoximes, Coupling Agents (EDC, HOBt) | Versatile, high-yielding, well-established | Often requires a separate cyclization step | ,[5] |

| One-Pot Amidoxime Route | Nitriles, Hydroxylamine, Carboxylic Acids/Aldehydes, Base | High efficiency, reduced workup | May have limitations with sensitive functional groups | [15],[16],[17] |

| Oxidative Cyclization (Electrochemical) | N-benzyl amidoximes, Anodic Oxidation | Mild conditions, green chemistry, high functional group tolerance | Requires specialized electrochemical equipment | [9],[10] |

| Microwave-Assisted Synthesis | Microwave Irradiation, Polymer-Supported Reagents | Drastically reduced reaction times, improved yields, high-throughput potential | Requires a dedicated microwave synthesizer | [14],[11], |

Visualizing the Synthetic Pathways

General Workflow for 1,2,4-Oxadiazole Synthesis

Caption: Overview of major synthetic pathways to 1,2,4-oxadiazoles.

Mechanistic Overview of the Amidoxime Route

Caption: Key steps in the formation of 1,2,4-oxadiazoles from amidoximes.

References

-

Pace, A. & Pierro, P. Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Molecules2009 , 14, 377–402. [Link]

-

Sharma, V., Kumar, P. & Pathak, D. Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Journal of Advanced Pharmacy Education & Research2013 , 3, 310–328. [Link]

-

Sidneva, E. A., et al. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules2021 , 26, 6215. [Link]

-

Wang, T., et al. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. ACS Omega2020 , 5, 19839–19846. [Link]

-

Wang, W., et al. Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. Organic & Biomolecular Chemistry2016 , 14, 9814–9822. [Link]

-

Reddy, T. J., et al. A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride. Journal of Chemical Sciences2013 , 125, 731–735. [Link]

-

Bozdag, M., et al. Recent Advances in the Synthesis of 1,2,4- and 1,3,4-Oxadiazoles. Molecules2008 , 13, 1173–1197. [Link]

-

Das, B., et al. Convenient one-pot synthesis of 1,2,4-oxadiazoles and 2,4,6-triarylpyridines using graphene oxide (GO) as a metal-free catalyst: importance of dual catalytic activity. RSC Advances2017 , 7, 3034–3041. [Link]

-

Li, H., et al. Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. Organic Letters2005 , 7, 1935–1938. [Link]

-

Wang, W., et al. Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. Organic & Biomolecular Chemistry2016 , 14, 9814-9822. [Link]

-

Wang, W., et al. Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. Sci-Hub2016 . [Link]

-

Wang, W., et al. Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. OUCI2016 . [Link]

-

Organic Chemistry Portal. Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal. [Link]

-

Wieczerzak, E., et al. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules2020 , 25, 3842. [Link]

-

Fokin, A. V., et al. Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal2005 , 39, 538–547. [Link]

-

Porcheddu, A., Cadoni, R. & De Luca, L. A Fast and Efficient One-Pot Microwave Assisted Synthesis of 1,2,4-Oxadiazoles Variously Di-Substituted. Organic & Biomolecular Chemistry2011 , 9, 5941–5946. [Link]

-

Bozdag, M., et al. ChemInform Abstract: Recent Advances in the Synthesis of 1,2,4- and 1,3,4-Oxadiazoles. ChemInform2008 , 39. [Link]

-

Kaboudin, B. & Navaee, K. One-Pot Synthesis of 1,2,4-Oxadiazoles Mediated by Microwave Irradiation under Solvent-Free Condition. Heterocycles2003 , 60, 2287–2292. [Link]

-

Zarubaev, V. V., et al. Novel O-acylated amidoximes and substituted 1,2,4-oxadiazoles synthesised from (+)-ketopinic acid possessing potent virus-inhibiting activity against phylogenetically distinct influenza A viruses. Bioorganic & Medicinal Chemistry Letters2022 , 55, 128465. [Link]

-

Jiang, C., et al. Electrochemical synthesis of 1,2,4-oxadiazoles from amidoximes through dehydrogenative cyclization. Organic & Biomolecular Chemistry2021 , 19, 10323–10327. [Link]

-

Jiang, C., et al. Electrochemical synthesis of 1,2,4-oxadiazoles from amidoximes through dehydrogenative cyclization. RSC Publishing2021 . [Link]

-

Kumar, S., et al. Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity. Journal of Young Pharmacists2010 , 2, 254–260. [Link]

-

Wang, Z., et al. Synthetic methods for 1,2,4-oxadiazoles and 2,5-dihydro-1,2,4-oxadiazoles. ResearchGate2024 . [Link]

-

Yilmaz, I., et al. Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines. Molecules2019 , 24, 2962. [Link]

-

Al-Masoudi, N. A., et al. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Molecules2024 , 29, 1445. [Link]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. Convenient one-pot synthesis of 1,2,4-oxadiazoles and 2,4,6-triarylpyridines using graphene oxide (GO) as a metal-free catalyst: importance of dual catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rjptonline.org [rjptonline.org]

- 5. Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Electrochemical synthesis of 1,2,4-oxadiazoles from amidoximes through dehydrogenative cyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Electrochemical synthesis of 1,2,4-oxadiazoles from amidoximes through dehydrogenative cyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. ias.ac.in [ias.ac.in]

- 17. Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

The Ascendant Scaffold: Unlocking the Biological Potential of Novel 1,2,4-Oxadiazole Compounds

An In-Depth Technical Guide

Executive Summary

The 1,2,4-oxadiazole ring, a five-membered heterocycle, has emerged from a niche chemical curiosity to a "privileged scaffold" in modern medicinal chemistry.[1][2][3] Its unique physicochemical properties, including its role as a stable bioisostere for amide and ester functionalities, grant it the ability to modulate biological targets with high efficacy.[2][4][5] This guide provides drug development professionals and researchers with a comprehensive overview of the synthesis, diverse biological activities, and robust experimental evaluation of novel 1,2,4-oxadiazole derivatives. We will delve into the causality behind synthetic strategies and provide validated, step-by-step protocols for assessing their therapeutic potential, with a focus on anticancer, anti-inflammatory, antimicrobial, and neuroprotective applications.

The 1,2,4-Oxadiazole Core: Foundational Chemistry and Synthesis

The utility of any chemical scaffold in drug discovery is fundamentally tied to its synthetic accessibility. The 1,2,4-oxadiazole ring is primarily constructed via a [3+2] cycloaddition, a reliable and versatile method. The most prevalent pathway involves the reaction of an amidoxime with an activated carboxylic acid derivative.

Principal Synthetic Pathway: Amidoxime Acylation and Cyclodehydration

The cornerstone of 1,2,4-oxadiazole synthesis is a two-step process: O-acylation of an amidoxime followed by intramolecular cyclodehydration.[6] This approach is favored for its modularity, allowing for diverse substitutions at both the C3 and C5 positions of the resulting heterocycle.

-

Step 1: Amidoxime Formation: Typically, a nitrile is treated with hydroxylamine to generate the corresponding amidoxime. This is a robust transformation applicable to a wide range of aryl nitriles.[6]

-

Step 2: O-Acylation & Cyclization: The amidoxime is then coupled with a carboxylic acid (often activated with agents like EDCI/HOBt) or, more directly, with an acyl chloride.[7][8] The resulting O-acylamidoxime intermediate is then cyclized. This cyclodehydration can be achieved thermally, often by heating in a suitable solvent, or under milder, base-catalyzed conditions at room temperature, which is particularly advantageous for substrates with thermosensitive functional groups.[6][8]

The causality behind choosing a specific synthetic route often depends on the desired final compound. For complex molecules or those with delicate functional groups, one-pot protocols or room temperature cyclizations using bases like TBAF (tetrabutylammonium fluoride) or KOH in DMSO are preferred to maximize yield and minimize side-product formation.[8]

Caption: Generalized synthetic workflow for 1,2,4-oxadiazole compounds.

A Spectrum of Opportunity: Key Biological Activities

The 1,2,4-oxadiazole scaffold is pleiotropic, demonstrating a remarkable breadth of biological activities. This versatility makes it a highly attractive starting point for developing novel therapeutics across multiple disease areas.[2][9]

Anticancer Potential

Derivatives of 1,2,4-oxadiazole have demonstrated significant cytotoxic activity against a wide panel of human cancer cell lines.[10][11] Their mechanisms are diverse, highlighting the scaffold's ability to be tailored to specific oncogenic pathways.

-

Mechanism of Action: A prominent mechanism is the induction of apoptosis. Certain 3-aryl-5-aryl-1,2,4-oxadiazoles have been identified as novel apoptosis inducers through the activation of effector caspase-3, a key executioner in the apoptotic cascade.[12] Other derivatives function as inhibitors of critical cancer-related enzymes, including telomerase, carbonic anhydrase IX, and histone deacetylases (HDACs).[13][14][15]

-

Structure-Activity Relationship (SAR): SAR studies have shown that the nature of the substituents at the C3 and C5 positions is critical for potency. For instance, combining the 1,2,4-oxadiazole core with other heterocyclic systems like imidazopyridines or linking it to established chemotherapeutics such as 5-fluorouracil has yielded compounds with potent, low-micromolar activity.[10][11][16]

| Compound Class | Cancer Cell Line | Activity (IC₅₀) | Reference |

| 1,2,4-Oxadiazole linked 5-Fluorouracil | A549 (Lung) | 0.18 µM | [10] |

| 1,2,4-Oxadiazole linked 5-Fluorouracil | MCF-7 (Breast) | 0.76 µM | [10] |

| 1,2,4-Oxadiazole-Imidazopyrazine Hybrid | MCF-7 (Breast) | 0.22 µM | [16] |

| 3,5-diaryl-1,2,4-oxadiazole | HCT-116 (Colon) | 6.0 µM | [15] |